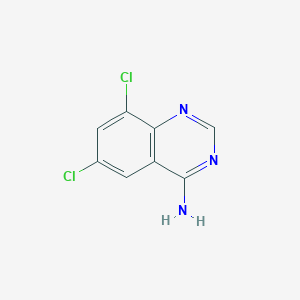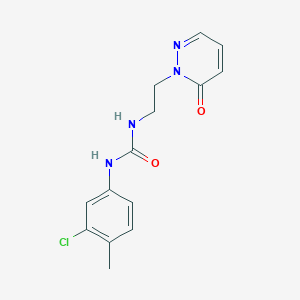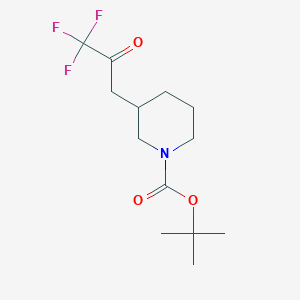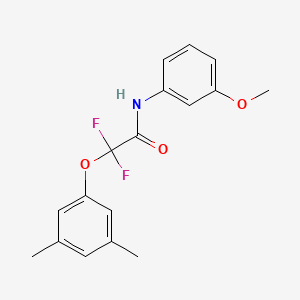
6,8-Dichloroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloroquinazolin-4-amine is a chemical compound with the CAS Number: 19808-38-9 . It has a molecular weight of 214.05 . It is usually in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6,8-dichloro-4-quinazolinamine . The InChI code for this compound is 1S/C8H5Cl2N3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 214.05 .Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Drug Development
6,8-Dichloroquinazolin-4-amine, due to its structural similarity to chloroquine and other 4-aminoquinoline compounds, has potential applications in the development of novel therapeutics. Research has shown that derivatives of chloroquine, which share a similar quinazoline backbone, have been explored for their anticancer, antiviral, and antimicrobial properties. For instance, the development of chloroquine-containing compounds for various therapeutic applications, including cancer therapy, has been an area of interest. These efforts aim to repurpose chloroquine-based derivatives to exploit their biochemical properties for managing infectious and non-infectious diseases (Njaria et al., 2015).
Antiprotozoal Drug Research
The search for effective antiprotozoal agents has led to the exploration of 8-aminoquinoline compounds, with research focusing on their efficacy against protozoal infections and efforts to reduce their toxicity. Given the structural similarity, this compound and its derivatives could potentially be part of this research landscape. These compounds are evaluated for their ability to address critical survival stages of Plasmodium parasites, offering a pathway to improve malaria treatment and control. Efforts include the development of tafenoquine for malaria prophylaxis and other analogs showing promise against visceral leishmaniasis (Tekwani & Walker, 2006).
Pharmacokinetic and Safety Evaluation
Investigations into the pharmacokinetics and safety profiles of 8-aminoquinoline analogs, including molecules like this compound, are critical for identifying compounds with potent antimalarial action and reduced toxicity. Research in this domain focuses on understanding the metabolic pathways, toxicity mechanisms, and therapeutic potential of these compounds to develop safer and more effective treatments for malaria and other diseases. The identification of analogs with improved therapeutic indices is an ongoing area of research, aiming to provide better drug candidates for future clinical use (Myint et al., 2011).
Environmental and Industrial Applications
Beyond therapeutic applications, derivatives of quinazoline compounds, including this compound, may find utility in environmental and industrial settings. Research into the use of these compounds as catalysts, in the synthesis of polymers, and as agents in the remediation of pollutants showcases the versatility of quinazoline derivatives. Their potential roles in producing materials with unique properties or in processes that mitigate environmental contamination highlight the broader implications of research on these compounds (Husain & Husain, 2007).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6,8-dichloroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUSDUFBVJYHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)



![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)
![5-amino-1-(4-chlorophenyl)-N-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533257.png)


![tert-butyl N-[4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-en-1-yl]carbamate](/img/structure/B2533262.png)
![N-(3-chloro-4-methylphenyl)-2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2533263.png)
![Ethyl (5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2533265.png)